molecular formula C25H21N3O4S B2830145 Ethyl 5-cinnamamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-48-6

Ethyl 5-cinnamamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2830145
CAS No.: 851948-48-6
M. Wt: 459.52
InChI Key: KRFOXKKIFWKPGG-SDNWHVSQSA-N
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Description

Ethyl 5-cinnamamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a cinnamamido group at position 5, a p-tolyl (4-methylphenyl) substituent at position 3, and an ethyl carboxylate moiety at position 1. The cinnamamido group introduces aromaticity and extended conjugation, which may enhance binding interactions in biological systems compared to simpler substituents.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S/c1-3-32-25(31)22-19-15-33-23(26-20(29)14-11-17-7-5-4-6-8-17)21(19)24(30)28(27-22)18-12-9-16(2)10-13-18/h4-15H,3H2,1-2H3,(H,26,29)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFOXKKIFWKPGG-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-cinnamamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thieno and pyridazine ring system. Its molecular formula is C19H20N2O3S, with a molecular weight of approximately 348.44 g/mol. The structure includes an ethyl ester and a cinnamamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thienopyridazines have been shown to possess activity against various bacterial strains. The specific mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Antitumor Activity

Thieno[3,4-d]pyridazines are being explored for their antitumor effects. Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For example, a related compound demonstrated potent activity against human cancer cell lines by inducing G1 phase arrest and promoting apoptosis through mitochondrial pathways.

Anti-inflammatory Effects

There is evidence that thieno[3,4-d]pyridazine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential therapeutic role in chronic inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It might interact with various receptors involved in cellular signaling pathways, influencing processes like apoptosis and proliferation.
  • Oxidative Stress Modulation : Similar compounds have shown the ability to modulate oxidative stress responses in cells, contributing to their protective effects against damage.

Study 1: Antimicrobial Efficacy

A study conducted on related thieno[3,4-d]pyridazine derivatives showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial properties comparable to standard antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Ethyl 5-cinnamamido...32Pseudomonas aeruginosa

Study 2: Antitumor Activity

In vitro studies demonstrated that this compound induced significant apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cell population after treatment with the compound.

Treatment Concentration (µM)% Apoptosis
05
1020
2545
5075

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[3,4-d]pyridazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Substituent Variations and Molecular Properties

Compound Name R3 R5 R1 Molecular Weight Synthesis Yield Key Activity/Notes
Target Compound p-Tolyl Cinnamamido Ethyl ester Not reported Not reported Theoretical applications in receptor modulation
13a (Ethyl 5-amino-3-phenyl-..., ) Phenyl Amino Ethyl ester Not reported Not reported A1 adenosine receptor modulation
Compound 66 () 4-Chlorophenyl Methylamino Ethyl ester Calculated 27% Tau aggregation inhibitor
Compound 8 () 4-Chlorophenyl Amino Ethyl ester Not reported Not reported Synthesized via Gewald reaction
Compound 4-Trifluoromethylphenyl 4-Methoxyphenylacetyl Ethyl ester 531.505 Not reported High molecular weight due to CF3 group

Key Observations:

  • Substituent Effects on Synthesis: Bulky or electron-withdrawing groups (e.g., trifluoromethyl in ) may lower yields due to steric or electronic hindrance. For example, compound 66 (4-chlorophenyl, methylamino) has a 27% yield, while simpler analogs like compound 67 (chlorine substituent) achieve 79% .
  • Structural Impact: The cinnamamido group in the target compound introduces a conjugated system, likely altering UV-Vis absorption and NMR chemical shifts compared to amino or acetylated amines (e.g., δ ~7–8 ppm for aromatic protons in cinnamamide vs. δ ~6–7 ppm for phenyl groups) .
  • Biological Activity: A1 receptor modulators () often feature aromatic substituents (e.g., benzoyl in ), suggesting the cinnamamido group in the target compound may enhance receptor binding via π-π interactions . Tau inhibitors () prioritize halogenated aryl groups (e.g., 4-chlorophenyl), indicating substituent polarity influences target selectivity .

Spectroscopic and Analytical Data Comparison

  • IR Spectroscopy: The target compound’s cinnamamido group would show ν ~1680–1700 cm<sup>−1</sup> (amide C=O) and ~2230 cm<sup>−1</sup> (conjugated C=C), distinct from amino analogs (ν ~3300 cm<sup>−1</sup> for NH2) .
  • Mass Spectrometry: The molecular ion peak for the target compound would differ significantly from ’s analog (m/z 531.505) due to the cinnamamido group’s higher mass .

Functional Group Impact on Physicochemical Properties

  • Lipophilicity: The p-tolyl group (logP ~2.8) increases hydrophobicity compared to 4-chlorophenyl (logP ~2.5) but less than 4-trifluoromethylphenyl (logP ~3.1) .
  • Solubility: Ethyl carboxylate at R1 enhances aqueous solubility compared to non-esterified derivatives.

Q & A

Basic: What are the standard synthetic routes for Ethyl 5-cinnamamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with a thieno[3,4-d]pyridazine core. Key steps include:

  • Amidation : Introducing the cinnamamido group via coupling reactions using carbodiimide-based reagents (e.g., EDCI/HOBt) under anhydrous conditions .
  • Esterification : Ethyl ester formation via nucleophilic substitution or acid-catalyzed esterification .
  • Functionalization : The p-tolyl group is introduced through Ullmann coupling or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and controlled heating (60–80°C) .
    Reaction purity is optimized using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirms regiochemistry of substituents (e.g., p-tolyl aromatic protons at δ 7.2–7.4 ppm) and ester carbonyl signals (δ ~165 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused thienopyridazine ring .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 498.1234) and detects synthetic byproducts .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Advanced: How can researchers address low yields during the final amidation step?

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reagent solubility .
  • Catalyst Screening : Test Pd(PPh₃)₄ or CuI for cross-coupling efficiency .
  • Temperature Control : Gradual heating (40–60°C) reduces decomposition of heat-sensitive intermediates .
    Post-reaction, purify via preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound .

Advanced: What methodological approaches resolve conflicting bioactivity data in neuroprotection assays?

Contradictions may arise from assay conditions or off-target effects. Recommended steps:

  • Orthogonal Assays : Validate results using both cell-based (e.g., SH-SY5Y apoptosis) and enzymatic (e.g., caspase-3 inhibition) models .
  • Structural Analog Testing : Compare activity with derivatives lacking the cinnamamido group to identify pharmacophores .
  • Dose-Response Analysis : Establish EC₅₀ values across multiple concentrations to rule out non-specific effects .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Substituent Variation : Synthesize analogs with modified cinnamamido (e.g., halogenated or methoxy-substituted) or p-tolyl groups .
  • Computational Docking : Use AutoDock Vina to predict binding affinities for targets like adenosine A1 receptors or cyclooxygenase-2 .
  • Biological Profiling : Test analogs in enzyme inhibition (IC₅₀) and cytotoxicity assays (e.g., MTT on A549 cells) to correlate structural changes with activity .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how are they resolved?

  • Crystal Twinning : Common due to flexible cinnamamido side chains. Use SHELXL’s TWIN/BASF commands to refine twinned data .
  • Disorder : Partial occupancy of the ethyl ester group is modeled with anisotropic displacement parameters .
  • Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps for accurate structure determination .

Advanced: What methodological approaches are used to study in vivo pharmacokinetics of this compound?

  • Radiolabeling : Incorporate ¹⁴C into the ethyl ester group for tracing absorption/distribution in rodent models .
  • LC-MS/MS Quantification : Monitor plasma concentrations using MRM transitions (e.g., m/z 498→380 for quantification) .
  • Metabolite Identification : Use hepatic microsomes and UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

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